Home > Products > Screening Compounds P39344 > 1-{5-METHYL-1-[4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE
1-{5-METHYL-1-[4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE -

1-{5-METHYL-1-[4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE

Catalog Number: EVT-4464999
CAS Number:
Molecular Formula: C10H9N7O3
Molecular Weight: 275.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization Reactions: These are crucial steps in the formation of the heterocyclic rings. Common cyclization reactions include the reaction of hydrazides with carboxylic acids or their derivatives to form 1,3,4-oxadiazoles, and the [, ]-dipolar cycloaddition of azides with alkynes to form 1,2,3-triazoles.

1. (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone []

  • Compound Description: This compound served as a starting point in the development of a dual orexin receptor antagonist (DORA). While potent and able to cross the blood-brain barrier, it suffered from low metabolic stability, high plasma protein binding, low brain free fraction, and poor aqueous solubility. []
  • Relevance: This compound shares a core structure with 1-{5-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone, featuring both a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring. The researchers aimed to improve upon this scaffold by modifying the substituents to address the aforementioned limitations. []

2. (4-chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone []

  • Compound Description: This molecule represents a DORA with improved in vivo efficacy compared to the starting compound, (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone. This optimization was achieved by addressing the limitations of the initial compound. []

3. rac‐[3‐(5‐chloro‐benzooxazol‐2‐ylamino)piperidin‐1‐yl]‐(5‐methyl‐2‐[1,2,3]triazol‐2‐ylphenyl)methanone []

  • Compound Description: This compound was used as a starting point in the development of new DORAs, alongside (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone. It represents a structural hybrid of suvorexant and a piperidine-containing DORA. []
  • Relevance: This compound shares the 1,2,3-triazole ring system with 1-{5-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone, further highlighting the importance of this heterocycle in the design of DORAs. []

4. (5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐ylphenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxyphenyl)‐[1,2,4]oxadiazol‐3‐yl]pyrrolidin‐1‐yl}methanone []

  • Compound Description: This compound represents a potent, brain-penetrant DORA with in vivo efficacy comparable to that of suvorexant in rat models. []
  • Relevance: Similar to 1-{5-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone, it incorporates both a 1,2,3-triazole and a 1,2,4-oxadiazole ring. This shared structural motif suggests that these heterocycles might be crucial for interacting with the orexin receptors. []

Properties

Product Name

1-{5-METHYL-1-[4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE

IUPAC Name

1-[5-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]triazol-4-yl]ethanone

Molecular Formula

C10H9N7O3

Molecular Weight

275.22 g/mol

InChI

InChI=1S/C10H9N7O3/c1-4-7(5(2)18)12-16-17(4)10-8(13-20-15-10)9-11-6(3)19-14-9/h1-3H3

InChI Key

UOJLMZQROKBQFK-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=NON=C2C3=NOC(=N3)C)C(=O)C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2C3=NOC(=N3)C)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.